Delta-Lactone Content: 37–47% Delta-Dodecalactone vs. 24–30% Delta-Decalactone in the C10 Analog
The EFSA/JECFA compositional specification for glyceryl 5-hydroxydodecanoate (JECFA 924) reports an intrinsic delta-dodecalactone content of 37–47% w/w [1]. In contrast, its closest structural homolog, glyceryl 5-hydroxydecanoate (JECFA 923), contains only 24–30% delta-decalactone . This represents a relative lactone enrichment of approximately 54–57% for the dodecanoate ester. The lactone species also differ substantially in organoleptic potency: delta-dodecalactone is described in the flavour literature as having 'a much stronger taste effect' than delta-decalactone, with butter flavour reconstructions employing delta-dodecalactone at levels up to 6000 ppm for authentic taste effects [2].
| Evidence Dimension | Intrinsic delta-lactone content (w/w %) in the commercial product |
|---|---|
| Target Compound Data | 37–47% delta-dodecalactone (C₁₂ lactone) |
| Comparator Or Baseline | Glyceryl 5-hydroxydecanoate (CAS 26446-31-1): 24–30% delta-decalactone (C₁₀ lactone) |
| Quantified Difference | 13–17 absolute percentage points higher lactone content; ~54–57% relative enrichment |
| Conditions | EFSA/JECFA compositional specification; equilibrium mixture at ambient conditions |
Why This Matters
Higher intrinsic lactone content means less material is required to achieve equivalent flavour impact, directly influencing cost-in-use and formulation efficiency for thermally processed food products.
- [1] The Good Scents Company. Glyceryl 5-Hydroxydodecanoate: EFSA/JECFA compositional data showing 37–47% delta-dodecalactone. View Source
- [2] Perfumer & Flavorist. Delta-Dodecalactone in Dairy, Fruit, Savory, Brown & Other Flavors. June 2024. Notes delta-dodecalactone as having a much stronger taste effect; 6000 ppm for authentic butter taste. View Source
